1,4-Dibenzyl-1,4-diazepane-5,7-dione
Description
Properties
CAS No. |
14288-16-5 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,4-dibenzyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C19H20N2O2/c22-18-13-19(23)21(15-17-9-5-2-6-10-17)12-11-20(18)14-16-7-3-1-4-8-16/h1-10H,11-15H2 |
InChI Key |
YTRPKDXWJSGDKS-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(=O)CC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
The most widely cited protocol involves three stages:
Boc Protection of N1,N2-Dibenzylethane-1,2-diamine (7):
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions during subsequent acylation.Acylation with Methyl Malonyl Chloride:
The secondary amine is acylated under anhydrous conditions, introducing the β-dicarbonyl motif.Deprotection and Cyclization:
Hydrochloric acid removes the Boc group, yielding intermediate 8 , which undergoes microwave-assisted cyclization with p-toluenesulfonic acid (TsOH) in DMF at 180°C.
Optimization Data
Key parameters for the cyclization step include:
| Parameter | Optimal Condition | Alternative Conditions Tested |
|---|---|---|
| Catalyst | TsOH (0.2 equiv) | H₂SO₄, HCl, AcOH |
| Temperature | 180°C | 120°C, 150°C, 200°C |
| Solvent | Anhydrous DMF | THF, 1,4-dioxane, toluene |
| Reaction Time | 1 hour (microwave) | 6–24 hours (conventional heating) |
Microwave irradiation reduces reaction time from 24 hours to 1 hour while improving yield from 15% to 23%.
Palladium-Catalyzed α-Arylation for Streamlined Synthesis
Reaction Mechanism
Palladium-catalyzed α-arylation offers a one-pot route to the diazepane ring. The process involves:
- Oxidative Addition: Aryl halides (e.g., 1-iodo-3-nitrobenzene) react with Pd⁰ to form PdII intermediates.
- Transmetallation: Cyclic β-dicarbonyl compounds (e.g., pyrazolidine-3,5-dione) transfer enolate ligands to PdII.
- Reductive Elimination: The Pd center facilitates C–C bond formation, yielding the arylated product.
Catalytic System Screening
Extensive ligand and solvent screening identified optimal conditions (Table 1):
Table 1: Optimization of Palladium-Catalyzed α-Arylation Conditions
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 3 | I | Pd(t-Bu₃P)₂ | Xphos | Cs₂CO₃ | 1,4-Dioxane | 0.5 | 99 |
| 8 | I | Pd(t-Bu₃P)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 12 | 97 |
| 18 | I | Pd(t-Bu₃P)₂ | Xphos | Cs₂CO₃ | Butyl ether | 2 | 97 |
| 20 | I | Pd(t-Bu₃P)₂ | Xphos | Cs₂CO₃ | CPME | 0.5 | 95 |
Key Findings:
- Catalyst: Pd(t-Bu₃P)₂ outperformed Pd₂(dba)₃ and Pd(PPh₃)₄ in conversion rate and stability.
- Ligand: Xphos provided faster kinetics than RuPhos or BINAP, though RuPhos achieved marginally higher yields over longer durations.
- Solvent: High-boiling solvents (1,4-dioxane, CPME) enabled reflux conditions (101°C) critical for efficient coupling.
Spectroscopic Validation of Synthetic Products
Nuclear Magnetic Resonance (NMR) Analysis
1,4-Dibenzyl-1,4-diazepane-5,7-dione exhibits distinct NMR signatures:
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 10H, benzyl aromatics), 4.58 (s, 4H, N–CH₂–Ph), 3.88 (s, 2H, CH₂–CO), 3.37 (s, 4H, N–CH₂–CH₂–N).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.59 (C=O), 136.56 (ipso-C), 128.78–127.77 (aromatic carbons), 50.74 (N–CH₂–Ph), 46.92 (N–CH₂–CH₂–N).
High-Resolution Mass Spectrometry (HRMS)
The observed [M + H]⁺ peak at m/z 309.1598 matches the theoretical value for C₁₉H₂₁N₂O₂ (Δ = 0 ppm).
Q & A
Q. What are the established synthetic routes for 1,4-dibenzyl-1,4-diazepane-5,7-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions between substituted diamines and dicarbonyl precursors under acidic or basic catalysis. For example, derivatives of 1,4-diazepane-5,7-dione are synthesized via cyclization of diethylenetriamine analogs with diketones, followed by benzylation . Key factors include:
- Temperature : Elevated temperatures (80–120°C) favor cyclization but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
Characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity .
Q. How can researchers optimize purification techniques for this compound?
Methodological Answer: Recrystallization using ethanol/water mixtures (7:3 v/v) is effective for removing unreacted precursors. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:1) resolves stereoisomers. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Q. What spectroscopic methods are most reliable for characterizing intermediates in diazepane synthesis?
Methodological Answer:
- NMR : H NMR identifies benzyl protons (δ 4.2–4.6 ppm) and diazepane ring protons (δ 3.1–3.8 ppm). C NMR confirms carbonyl groups (δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 353.2 for C₁₉H₂₀N₂O₂) .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in reported solubility data for this compound?
Methodological Answer: Contradictory solubility values (e.g., in DMSO vs. methanol) may arise from polymorphic forms or hydration states. Researchers should:
Perform X-ray crystallography to identify dominant crystal forms .
Use dynamic light scattering (DLS) to assess aggregation in solution.
Apply the EPA’s systematic review framework (as used for 1,4-dioxane) to evaluate data quality, prioritizing studies with validated analytical methods (e.g., gravimetric analysis) .
Q. What computational strategies predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., GABA receptors). Focus on binding affinity (ΔG) and hydrogen-bonding patterns .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural modifications with activity trends .
Q. How can researchers address gaps in toxicity profiling for this compound?
Methodological Answer: Adopt a tiered approach:
In vitro assays : Ames test for mutagenicity; MTT assay for cytotoxicity in HepG2 cells.
Ecotoxicology : Adapt the EPA’s fate and transport protocols (e.g., OECD 308 biodegradation test) to assess environmental persistence .
In vivo studies : Prioritize rodent models for acute toxicity (LD₅₀) and subchronic exposure (28-day OECD 407 guideline) .
Q. What methodologies reconcile conflicting data on the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation via UPLC-PDA.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Methodological Frameworks for Research Design
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) in diazepane derivatives?
Methodological Answer:
Scaffold diversification : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on benzyl rings).
Biological screening : Test against panels of targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
Data triangulation : Combine SAR with molecular dynamics simulations to validate hypotheses .
Q. What interdisciplinary approaches enhance mechanistic studies of diazepane derivatives?
Methodological Answer:
- Spectroelectrochemistry : Correlate redox behavior (cyclic voltammetry) with biological activity.
- Metabolomics : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
Data Quality and Reproducibility
Q. How can researchers mitigate bias in literature reviews on diazepane pharmacology?
Methodological Answer:
Q. What validation protocols ensure reproducibility in diazepane synthesis?
Methodological Answer:
- Interlaboratory validation : Share standardized protocols (e.g., reaction time, workup steps) across institutions.
- Open-data repositories : Publish raw NMR/MS data in platforms like Zenodo .
Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 90°C | Maximizes cyclization |
| Solvent | DMF | Enhances solubility |
| Catalyst | ZnCl₂ (5 mol%) | Reduces side products |
| Purification Method | Ethanol/Water (7:3) | Purity >95% |
Q. Table 2. Computational Tools for SAR Analysis
| Tool | Application | Output Metric |
|---|---|---|
| AutoDock Vina | Docking affinity | ΔG (kcal/mol) |
| Gaussian 09 | Conformational energy | Hartrees |
| MOE | Pharmacophore mapping | RMSD (Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
